BenchChemオンラインストアへようこそ!

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

kinase inhibitor structure-activity relationship regioisomer

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea (CAS 2034440-35-0) is a synthetic diaryl urea derivative belonging to the broader class of pyridine-urea hybrid scaffolds, which are under active investigation as kinase inhibitors and anticancer agents. The compound integrates a 5-chloro-2-methoxyphenyl ring on one urea nitrogen and a 2-(furan-2-yl)pyridin-4-yl methyl group on the other, yielding a molecular formula of C₁₈H₁₆ClN₃O₃ and a molecular weight of 357.8 g/mol.

Molecular Formula C18H16ClN3O3
Molecular Weight 357.79
CAS No. 2034440-35-0
Cat. No. B2365863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
CAS2034440-35-0
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C18H16ClN3O3/c1-24-16-5-4-13(19)10-15(16)22-18(23)21-11-12-6-7-20-14(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23)
InChIKeyPGFUMWCAWJFGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea (CAS 2034440-35-0): Procurement-Relevant Identity and Structural Classification


1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea (CAS 2034440-35-0) is a synthetic diaryl urea derivative belonging to the broader class of pyridine-urea hybrid scaffolds, which are under active investigation as kinase inhibitors and anticancer agents [1]. The compound integrates a 5-chloro-2-methoxyphenyl ring on one urea nitrogen and a 2-(furan-2-yl)pyridin-4-yl methyl group on the other, yielding a molecular formula of C₁₈H₁₆ClN₃O₃ and a molecular weight of 357.8 g/mol. This scaffold architecture—an electron-rich furan coupled to an electron-deficient pyridine via a urea linker—is characteristic of type II kinase inhibitor pharmacophores, where the urea moiety typically occupies the hinge region of the ATP-binding pocket. Its structural uniqueness arises from the specific combination of the 5-chloro-2-methoxyphenyl substituent with the furan-2-ylpyridine motif, differentiating it from closely related analogs that differ in the substitution pattern of the phenyl ring or the heterocyclic attachment point.

Procurement Risk: Why 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea Cannot Be Interchanged with Generic Pyridine-Urea Analogs


Generic substitution within the pyridine-urea chemical class is not scientifically sound because minor structural variations—such as the position of the furan attachment on the pyridine ring (3-yl vs. 4-yl) or the nature of the substituents on the phenyl ring—can profoundly alter kinase selectivity profiles, binding mode, and cellular potency. For example, the regioisomeric analog 1-(5-chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034549-94-3) differs only in the pyridine attachment point, yet this single positional shift is known to reorient the urea pharmacophore and disrupt critical hydrogen-bonding interactions within the ATP-binding site of target kinases [1]. Similarly, analogs bearing a 4-methoxybenzyl or benzhydryl group in place of the 5-chloro-2-methoxyphenyl moiety exhibit divergent lipophilicity (cLogP) and polar surface area values, which directly impact cell permeability and off-target binding. Without a direct, quantitative head-to-head comparison demonstrating equivalent target engagement, cellular potency, and selectivity across the same assay platform, any assumption of functional interchangeability is unfounded and carries significant risk of experimental irreproducibility.

Quantitative Differentiation Evidence: 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea vs. Closest Analogs


Pyridine Attachment Position Regioisomerism: 4-yl vs. 3-yl Substitution Defines Kinase Binding Mode

The compound possesses the furan-2-yl group at the pyridine 2-position with urea linkage at the pyridine 4-position. Its closest regioisomer, 1-(5-chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034549-94-3), places the urea attachment at the pyridine 3-position. In pyridine-urea kinase inhibitor scaffolds, the 4-yl substitution permits a linear extension from the hinge-binding urea into the solvent-exposed region, while 3-yl substitution introduces a ~60° angular deviation that alters the vector of the terminal phenyl ring. This geometric distinction is documented in patent filings on substituted pyridine ureas for p38 kinase, where 4-substituted pyridines demonstrate superior complementarity to the kinase hinge region compared to 3-substituted analogs, as assessed by molecular docking scores and biochemical IC₅₀ values [1]. Although no direct head-to-head biochemical comparison between these two specific CAS-numbered compounds has been published, the class-level SAR for pyridine-urea p38 inhibitors indicates that the 4-yl attachment point is critical for maintaining the linear pharmacophore geometry required for potent hinge binding.

kinase inhibitor structure-activity relationship regioisomer

Phenyl Ring Substituent Configuration: 5-Chloro-2-methoxyphenyl Confers Distinct Electronic and Steric Properties vs. 4-Methoxybenzyl and Benzhydryl Analogs

The 5-chloro-2-methoxyphenyl group in the target compound provides a unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents in a specific ortho/meta arrangement. Closely related analogs in the 2-(furan-2-yl)pyridin-4-yl methyl urea series replace this group with 4-methoxybenzyl (CAS 2034549-31-8), benzhydryl (no CAS available), or 4-ethoxyphenyl (CAS 2034343-50-3) moieties. The 5-chloro substituent increases the acidity of the adjacent urea NH proton (predicted pKa shift of approximately −0.5 to −1.0 units relative to unsubstituted phenyl), enhancing hydrogen-bond donor strength to the kinase hinge region, while the 2-methoxy group introduces steric bulk ortho to the urea linkage that can restrict conformational freedom and reduce off-target binding. In contrast, the 4-methoxybenzyl analog features a methylene spacer that increases flexibility and alters the dihedral angle between the phenyl ring and urea plane [1]. Quantitative cLogP and tPSA differences, calculated via standard cheminformatics tools, are expected to influence membrane permeability and solubility, though experimentally measured values for these specific compounds are not publicly available. In pyridine-urea anticancer series evaluated against MCF-7 breast cancer cells, the presence and position of halogen substituents on the phenyl ring have been shown to modulate antiproliferative IC₅₀ values by over 10-fold, underscoring the sensitivity of biological activity to this specific structural feature [2].

medicinal chemistry substituent effect lipophilicity

Furan Ring Incorporation: Enhancing π-Stacking and Target Residency vs. Non-Furan Pyridine-Urea Analogs

The furan-2-yl substituent on the pyridine ring is a key differentiator of the target compound relative to simpler pyridine-urea kinase inhibitors that lack this heterocyclic extension. In kinase inhibitor design, the furan ring can engage in face-to-face or edge-to-face π-stacking interactions with aromatic residues in the kinase active site (e.g., the gatekeeper phenylalanine or the DFG-motif phenylalanine), contributing to prolonged target residence time [1]. Patent disclosures on furopyridine-based kinase inhibitors explicitly claim that the furan ring substitution at the pyridine 2-position improves binding affinity for CLK and related kinases compared to unsubstituted or alkyl-substituted pyridine analogs, as measured by biochemical IC₅₀ and Kd determinations [1]. The 2-(furan-2-yl)pyridine substructure is a recognized privileged scaffold in kinase inhibitor medicinal chemistry, appearing in multiple patent families targeting RAF, p38, and CLK kinases [2]. Compounds in the 2-(furan-2-yl)pyridin-4-yl methyl urea series that replace furan with phenyl or thiophene are expected to exhibit altered electronic character and binding kinetics, though quantitative comparative data for the exact target compound remain unpublished. The presence of the furan oxygen also introduces a hydrogen-bond acceptor site that can interact with ordered water molecules or protein backbone NH groups at the solvent-exposed face of the kinase.

kinase inhibitor binding kinetics furan pharmacophore

Anticancer Cell Line Profiling: Class-Level Evidence for Pyridine-Urea Hybrid Scaffolds in MCF-7 and NCI-60 Panels

Although no cancer cell line profiling data are publicly available for the specific target compound, structurally related pyridine-urea hybrids have demonstrated quantifiable antiproliferative activity in standardized in vitro assays. A series of pyridine-ureas (compounds 8a–n) evaluated against the MCF-7 breast cancer cell line yielded IC₅₀ values as low as 0.11 µM (72 h) for the most potent congeners (8e), with activity exceeding that of the reference drug doxorubicin (IC₅₀ = 1.93 µM) [1]. In the NCI-60 human tumor cell line panel, lead pyridine-ureas 8b and 8e achieved mean growth inhibition values of 43% and 49%, respectively, with individual cell line GI values ranging from 12% to 91% [1]. These data establish that the pyridine-urea scaffold class is capable of yielding sub-micromolar anticancer potency. The target compound, by virtue of its 5-chloro-2-methoxyphenyl substitution—which mimics the halogenated phenyl features that were essential for potency in the 8a–n series—is expected to fall within the active range of this chemotype, though direct experimental confirmation is lacking. Prospective procurement for anticancer screening programs should therefore benchmark the compound against doxorubicin in MCF-7 or NCI-H460 assays, anticipating IC₅₀ values in the low micromolar to sub-micromolar range based on class precedent.

anticancer cytotoxicity pyridine-urea

Recommended Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea Based on Structural Differentiation Evidence


Kinase Selectivity Profiling: CLK, p38, and RAF Family Screening Panels

The furan-2-yl pyridine urea scaffold is claimed in patent families targeting CLK, p38, and RAF kinases [1][2]. The target compound's 5-chloro-2-methoxyphenyl group, combined with the furan-pyridine pharmacophore, makes it suitable as a chemical probe for kinase selectivity profiling. Procurement for broad-panel kinase screens (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) is recommended to quantify its selectivity fingerprint against 300+ wild-type kinases, establishing whether the 5-chloro-2-methoxyphenyl group confers selectivity advantages over the 4-methoxybenzyl or benzhydryl analogs.

Structure-Activity Relationship (SAR) Expansion Around the Phenyl Ring in Pyridine-Urea Leads

In medicinal chemistry programs developing pyridine-urea kinase inhibitors, this compound serves as a key SAR tool to probe the effect of an ortho-methoxy, meta-chloro substitution pattern. As demonstrated in the pyridine-urea anticancer series evaluated against MCF-7 cells, halogen substitution on the phenyl ring can modulate antiproliferative IC₅₀ by over 10-fold [3]. Procurement of this compound alongside its des-chloro and des-methoxy analogs enables systematic deconstruction of substituent contributions to potency and selectivity.

Regioisomeric Specificity Studies: Pyridin-4-yl vs. Pyridin-3-yl Urea Attachment

The target compound (pyridin-4-yl urea attachment) and its regioisomer CAS 2034549-94-3 (pyridin-3-yl attachment) form a matched pair for investigating the impact of urea attachment geometry on kinase hinge binding. Patent disclosures on p38 kinase inhibitors indicate that the 4-yl configuration is critical for maintaining the linear pharmacophore required for hinge-region hydrogen bonding [1]. Parallel procurement of both regioisomers enables direct biochemical comparison to quantify the binding affinity differential attributable solely to the pyridine substitution position.

In Vitro Anticancer Screening: MCF-7, NCI-H460, and NCI-60 Panel Evaluation

Based on the established anticancer activity of pyridine-urea hybrids—with IC₅₀ values as low as 0.11 µM against MCF-7 and mean NCI-60 growth inhibition of 43–49% for lead compounds [3]—procurement of the target compound for in vitro cytotoxicity screening is a logical next step. The 5-chloro-2-methoxyphenyl group introduces electronic features absent in published series, and direct comparison against doxorubicin (IC₅₀ = 1.93 µM in MCF-7) will determine whether this substitution pattern improves upon the class baseline.

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.